4-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}phenyl methyl ether
Description
4-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}phenyl methyl ether is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthyl group, a sulfonyl group, and a piperazinyl group, making it a versatile molecule for research and industrial purposes.
Properties
Molecular Formula |
C21H21ClN2O3S |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
1-(4-chloronaphthalen-1-yl)sulfonyl-4-(4-methoxyphenyl)piperazine |
InChI |
InChI=1S/C21H21ClN2O3S/c1-27-17-8-6-16(7-9-17)23-12-14-24(15-13-23)28(25,26)21-11-10-20(22)18-4-2-3-5-19(18)21/h2-11H,12-15H2,1H3 |
InChI Key |
ZWRFXWGNYNHHHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}phenyl methyl ether typically involves multiple steps, starting with the preparation of the naphthyl sulfonyl chloride. This intermediate is then reacted with piperazine to form the sulfonyl-piperazinyl derivative. Finally, the phenyl methyl ether group is introduced through an etherification reaction. The overall process requires precise control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}phenyl methyl ether has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions, particularly those involving sulfonyl and piperazinyl groups.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}phenyl methyl ether involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The sulfonyl group can form covalent bonds with amino acid residues, while the piperazinyl group can interact with various binding sites. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound shares some structural similarities but differs in its functional groups and applications.
Interhalogen Compounds: These compounds contain different halogen atoms and exhibit unique reactivity and properties.
Uniqueness
4-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}phenyl methyl ether is unique due to its combination of a naphthyl group, a sulfonyl group, and a piperazinyl group. This combination provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
